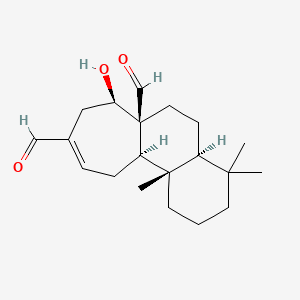

Quinoline-2,4(1H,3H)-dione

Descripción general

Descripción

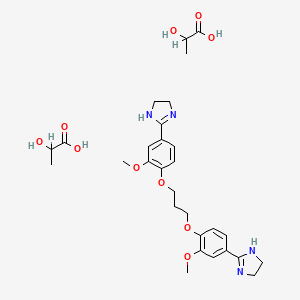

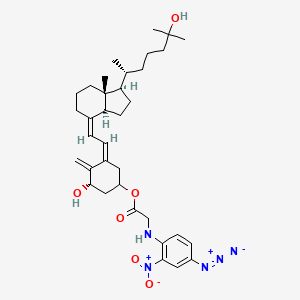

Quinoline-2,4(1H,3H)-dione analogs have been designed, synthesized, and evaluated for their potencies and binding properties toward the cannabinoid type 1 receptor (CB1R) and CB2R . The cannabinoid type 2 receptors (CB2Rs) play crucial roles in inflammatory diseases .

Synthesis Analysis

Quinoline-2,4(1H,3H)-diones have been synthesized through various methods. For instance, a suspension of 1,6-disubstituted quinoline-2,4(1H,3H)-diones in absolute ethanol was added to a solution of diethyl acetylenedicarboxylate in absolute ethanol and triethylamine .Molecular Structure Analysis

The molecular structure of Quinoline-2,4(1H,3H)-dione has been analyzed in several studies .Chemical Reactions Analysis

Quinoline-2,4(1H,3H)-diones have been involved in various chemical reactions. For example, 3-(2-hydroxyethylamino) quinoline-2,4-diones were obtained and their reaction with isocyanic acid afforded mainly 5-hydroxy- 1-(2-hydroxyethyl)-1H-spiro[imidazolidine-4,3′-indole]-2,2′-diones .Physical And Chemical Properties Analysis

Quinoline-2,4(1H,3H)-dione has a molecular weight of 161.16 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no rotatable bonds . Its topological polar surface area is 46.17 Ų .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyrimidoquinolinediones

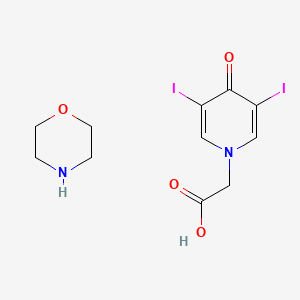

Functionalized pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones were synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in all positions on the benzene ring with electron donor or electron withdrawing groups .

Visible-Light-Mediated Synthesis

Quinolines, including Quinoline-2,4(1H,3H)-dione, have been synthesized using visible-light-mediated transformations . This method is considered greener and more eco-friendly as it utilizes photons as a clean energy source .

Biological Applications

Quinolines are N-heterocyclic privileged scaffolds that find immense applications in biological domains . They act as antimalarial, anti-inflammatory, antiparasitic, antiviral, and anticancer agents .

Materials Science Applications

Quinolines also find applications in materials science . The nucleus of quinolines is abundant in natural products .

Cannabinoid Receptor Agonist

The biological activities of the synthesized quinoline-2,4(1H,3H)-diones were evaluated for their agonistic activities to the cannabinoid receptors .

Environmental Impact

The traditional synthesis of quinolines often involves low yield product formation, tedious workup, and large waste production, which adds to the environmental burden . The development of simple, mild strategies to forge such a potent nucleus is highly desirable .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1H-quinoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMVLKJJJCMVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394923 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-2,4(1H,3H)-dione | |

CAS RN |

52851-41-9 | |

| Record name | Quinoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Quinoline-2,4(1H,3H)-dione?

A1: Quinoline-2,4(1H,3H)-dione has the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol.

Q2: How is Quinoline-2,4(1H,3H)-dione typically characterized spectroscopically?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H, 13C, and 15N), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize Quinoline-2,4(1H,3H)-dione and its derivatives. [, ]

Q3: What are some notable structural features of Quinoline-2,4(1H,3H)-dione derivatives that influence their properties?

A3: The presence of a polyfluoroalkyl group at the 5-position of the Quinoline-2,4(1H,3H)-dione system significantly impacts its reactivity towards nucleophilic reagents. [, ] Additionally, the nature and position of substituents on the quinoline core can significantly alter biological activity, including antifungal, antibacterial, and antioxidant effects. [, ]

Q4: How is Quinoline-2,4(1H,3H)-dione used in corrosion inhibition?

A4: Certain aryl-substituted Quinoline-2,4(1H,3H)-diones have shown promising results as corrosion inhibitors for mild steel in acidic environments. These compounds act by adsorbing onto the steel surface, forming a protective layer. Notably, 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione (APQD-4) exhibited impressive inhibition efficiency (98.30%) at a low concentration (20 mg L−1). []

Q5: Can Quinoline-2,4(1H,3H)-dione derivatives be used as ligands?

A5: Yes, Quinoline-2,4(1H,3H)-diones can function as ligands. Research indicates their potential as potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R). The position of substituents on the Quinoline-2,4(1H,3H)-dione core influences their agonist or antagonist activity. []

Q6: What types of reactions can Quinoline-2,4(1H,3H)-dione undergo?

A6: Quinoline-2,4(1H,3H)-diones are versatile building blocks in organic synthesis. They can undergo nucleophilic addition at the 5-position, leading to 5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione derivatives. [] Furthermore, they are susceptible to radical addition/cyclization cascades, yielding diversely functionalized derivatives. [, , , , , ]

Q7: How are Quinoline-2,4(1H,3H)-dione derivatives synthesized?

A7: Several synthetic routes have been developed, including:

- Reaction of 6-arylamino-1,3-dialkyluracils with polyfluorocarboxylic acid anhydrides followed by cyclization. [, ]

- Oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with various reagents like α-keto acids, aldehydes, magnesium nitrate hexahydrate, and phosphine oxides. [, , , ]

- Copper-catalyzed cascade addition/cyclization of o-cyanoarylacrylamide with phosphonates. []

- Visible-light-promoted transition-metal-free perfluoroalkylation/cyclization reactions. []

Q8: How is computational chemistry used to study Quinoline-2,4(1H,3H)-dione derivatives?

A8: Computational methods, such as molecular dynamics simulations and quantum chemical calculations, provide valuable insights into the corrosion inhibition mechanisms of Quinoline-2,4(1H,3H)-diones by analyzing their adsorption characteristics on metal surfaces. [] Additionally, docking simulations and 3D-QSAR models, using tools like CoMFA, aid in understanding the binding interactions of these derivatives with target proteins like CB2R, guiding further design and modification for improved potency and selectivity. []

Q9: What are some key Structure-Activity Relationship (SAR) findings for Quinoline-2,4(1H,3H)-dione derivatives?

A9: Research has shown that:

- Substitutions at the C5 or C8 positions of Quinoline-2,4(1H,3H)-diones tend to exhibit CB2R agonist activity, while C6 or C7 substitutions lead to antagonist behavior. []

- Introduction of a propargyl group on the quinolone nitrogen atom allows further derivatization via click chemistry, enabling the synthesis of bis(1,2,3-triazole) functionalized derivatives. []

- Specific substitutions, like the introduction of nitro groups, can enhance the antimicrobial properties of these compounds. []

Q10: What biological activities have been reported for Quinoline-2,4(1H,3H)-dione derivatives?

A10: Quinoline-2,4(1H,3H)-dione derivatives display a range of biological activities, including:

- Cannabinoid receptor modulation: They act as agonists or antagonists for CB2R, with potential applications in treating inflammatory diseases. []

- Antimicrobial activity: Some derivatives exhibit potent antibacterial and antifungal effects. [, , ]

- Antioxidant activity: Certain structural modifications enhance their radical scavenging abilities. []

- Anticancer activity: Studies show promising in vitro anti-lymphoma and cervical carcinoma activity for specific 3-perfluoroalkylated thioflavone derivatives. []

Q11: What are some future directions for research on Quinoline-2,4(1H,3H)-dione?

A11: Future research could focus on:

- Optimizing the structure of Quinoline-2,4(1H,3H)-dione-based CB2R ligands to improve their potency, selectivity, and pharmacokinetic properties for potential therapeutic use. []

- Exploring the potential of these derivatives as anticancer agents, investigating their mechanisms of action and efficacy against various cancer cell lines. []

- Developing environmentally friendly synthetic routes and exploring their biodegradability to minimize ecological impact. [, ]

- Investigating their potential in material science, particularly as building blocks for advanced materials with tailored properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[2-(4-chlorophenyl)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1231686.png)

![{3,3',3''-[5-(2-amino-2-oxoethyl)-18,29-bis(carboxymethyl)-5,23-dimethyl-14,25-dioxo-9,26,27,28,30-pentaazaheptacyclo[19.5.1.1(3,6).1(8,11).1(16,19).0(1,23).0(10,15)]triaconta-6(30),9,15,19,21(27)-pentaene-4,17,22-triyl-kappa(4)N(9),N(27),N(28),N(30)]tripropanoato}nickel](/img/structure/B1231687.png)

![(2S)-2-amino-6-[[(E)-3-oxoprop-1-enyl]amino]hexanoic acid](/img/structure/B1231692.png)

![[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate](/img/structure/B1231696.png)